Physicochemical Differentiation: LogP and PSA Shift Relative to the Unsubstituted Pyrimido[1,6-a]benzimidazole Core
1-Methyl-4H-pyrimido[1,6-a]benzimidazol-3-one exhibits a substantially shifted physicochemical profile compared to the unsubstituted pyrimido[1,6-a]benzimidazole core scaffold (CAS 4745-92-0). The introduction of the 1-methyl group and 3-keto functionality reduces LogP by approximately 1.06 units (from 1.88 to 0.82) and increases polar surface area by approximately 17 Ų (from 30.19 to 47.25 Ų) . These shifts indicate higher aqueous solubility and enhanced hydrogen-bonding capacity, which directly impact permeability, metabolic susceptibility, and off-target binding profiles.
| Evidence Dimension | Computed physicochemical properties: LogP and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 0.82; PSA = 47.25 Ų; MW = 199.21 g/mol |
| Comparator Or Baseline | Pyrimido[1,6-a]benzimidazole (CAS 4745-92-0): LogP = 1.88; PSA = 30.19 Ų; MW = 169.18 g/mol |
| Quantified Difference | ΔLogP = −1.06 (56% reduction); ΔPSA = +17.06 Ų (57% increase); ΔMW = +30.03 g/mol |
| Conditions | Computed values from ChemSrc database; consistent with ChemSpider ACD/LogP predictions |
Why This Matters
A LogP below 1 and PSA above 40 Ų place this compound in a more favorable oral bioavailability space per Lipinski and Veber guidelines, differentiating it from the lipophilic core scaffold for lead optimization campaigns.
